Ethyl (3-nitrophenyl)carbamate

Description

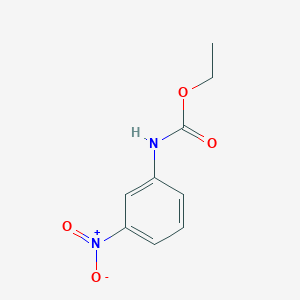

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(3-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)10-7-4-3-5-8(6-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPGACMNGJBXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978398 | |

| Record name | Ethyl hydrogen (3-nitrophenyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6275-72-5 | |

| Record name | NSC36186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl hydrogen (3-nitrophenyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Nitrophenyl Carbamate and Its Derivatives

Advanced Synthetic Strategies and Methodological Innovations

The development of advanced synthetic strategies for ethyl (3-nitrophenyl)carbamate and related urethane (B1682113) derivatives has been driven by the need for safer, more efficient, and environmentally benign processes. Innovations focus on circumventing hazardous reagents like phosgene (B1210022) and developing versatile techniques applicable to high-throughput synthesis.

Traditional carbamate (B1207046) synthesis often involves the use of highly toxic phosgene and isocyanate intermediates. taylorfrancis.com To mitigate these hazards, significant research has been directed towards developing isocyanate-free synthetic routes. These alternative pathways include the reductive carbonylation of nitro compounds, oxidative carbonylation of amines, and direct synthesis from carbon dioxide. taylorfrancis.comgoogle.com

Reductive Carbonylation of Nitroarenes

Palladium-based catalysts have proven particularly effective for this transformation. epa.gov For instance, a heterogeneous palladium catalyst supported on a 1,10-phenanthroline (B135089) (phen)-containing porous organic polymer (Pd@phen-POP) demonstrates high efficiency and selectivity in the reductive carbonylation of various nitroarenes. acs.orgnih.gov In the case of nitrobenzene (B124822) as a model substrate, this catalytic system achieves a high turnover number (TON) and excellent selectivity for the carbamate product. acs.orgnih.gov The catalyst's heterogeneous nature also allows for easy recovery and recycling. acs.orgnih.gov The reaction conditions, particularly the choice of substituents on the nitroarene, can influence both the catalytic activity and the product selectivity. epa.gov Electron-donating groups may decrease the reaction rate but increase selectivity towards the carbamate, whereas electron-withdrawing groups can lead to the formation of side products like azoxybenzene (B3421426) derivatives. epa.gov

| Catalyst System | Nitroarene Substrate | Key Findings | Reference |

|---|---|---|---|

| Pd@phen-POP | Nitrobenzene | High turnover number (TON = 530) and high selectivity (92%) for carbamate formation. Catalyst is recyclable. | acs.org, nih.gov |

| Pd(1,10-phenanthroline)₂(triflate)₂ | Para-substituted Nitrobenzenes | Electron-donating substituents decreased catalytic activity but increased carbamate selectivity. Electron-withdrawing groups led to azoxybenzene and azobenzene (B91143) side products. | epa.gov |

| Pd/Al₂O₃-FeCl₃ | Nitrobenzene | Catalyst is active for producing ethyl phenylcarbamate from nitrobenzene and ethanol (B145695). The solid support allows for easy catalyst recovery. | taylorfrancis.com |

Other Isocyanate-Free Approaches

Beyond reductive carbonylation, other innovative methods have emerged. The direct synthesis of carbamates from amines, carbon dioxide (CO₂), and alcohols offers a greener alternative. nih.govresearchgate.net This approach can be catalyzed by superbases or ionic liquids, which activate the otherwise stable CO₂ molecule. researchgate.netorganic-chemistry.org For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to form a carbamic acid intermediate from an amine and CO₂, which can then be reacted with an alcohol to yield the carbamate. organic-chemistry.orgscholaris.ca Another route involves the methoxycarbonylation of amines using dimethyl carbonate (DMC) as a non-toxic reagent, which produces methanol (B129727) as the only byproduct. google.com

Solid-phase synthesis (SPS) has become a cornerstone in modern organic chemistry, particularly for the generation of compound libraries for drug discovery and material science. nih.govmdpi.com This technique is well-suited for the synthesis of urethane and carbamate derivatives, offering simplified purification and the potential for automation. acs.org The core principle of SPS involves anchoring a starting material to an insoluble polymer support (resin), performing a series of reactions, and finally cleaving the desired product from the support. mdpi.com

In the context of carbamate synthesis, an aromatic amine can be attached to a support like a Merrifield resin. nih.gov The immobilized amine can then be reacted with an appropriate reagent to form the carbamate linkage. For example, cesium carbonate has been shown to be an effective promoter for the synthesis of carbamates on a solid phase. nih.govacs.org This methodology is highly versatile and compatible with a range of primary and secondary amines, including anilines, allowing for the creation of diverse carbamate libraries. nih.gov Chiral integrity is often maintained under these reaction conditions. nih.govacs.org

The use of urethane-based protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, is central to modern solid-phase peptide synthesis (SPPS). nih.gov In SPPS, amino acids are protected as stable urethane derivatives (e.g., Fmoc-amino acids) and are sequentially coupled on a solid support to build a peptide chain. nih.govnih.gov This highlights the stability and utility of the urethane linkage in complex, multi-step syntheses. Safety-catch linkers have been developed that are stable throughout the synthesis but can be activated for cleavage under specific, controlled conditions, further enhancing the utility of solid-phase techniques. mdpi.com

| Amine Substrate | Reagent/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aniline (Resin-Bound) | (Boc)₂O, Et₃N, DMAP | Solid-Supported N-Boc Aniline | >95% | nih.gov |

| Benzylamine (Resin-Bound) | (Boc)₂O, Et₃N, DMAP | Solid-Supported N-Boc Benzylamine | >95% | nih.gov |

| Piperidine (Resin-Bound) | (Boc)₂O, Et₃N, DMAP | Solid-Supported N-Boc Piperidine | >95% | nih.gov |

| Primary Amines | CO₂, Alkyl Halide, Cs₂CO₃, TBAI | N-Alkyl Carbamates | Good | nih.gov, acs.org |

Data adapted from studies on general solid-phase carbamate synthesis.

Reaction Mechanisms and Chemical Transformations

Hydrolytic Pathways of Ethyl (3-nitrophenyl)carbamate

Hydrolysis is a fundamental reaction of this compound, leading to the cleavage of the carbamate (B1207046) bond. This process can be influenced by several factors, including pH and the presence of catalysts.

The hydrolysis of this compound can proceed through different mechanisms depending on the reaction conditions. In neutral or aqueous conditions, the compound can hydrolyze to produce ethanol (B145695) and 3-nitroaniline (B104315). smolecule.com This reaction is generally facilitated in the presence of water.

Under basic conditions, the hydrolysis of carbamates is well-documented. The reaction typically follows a pseudo-first-order kinetics. unimib.it The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate group. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate breaks down, resulting in the formation of an alcohol (ethanol), an amine (3-nitroaniline), and carbon dioxide. smolecule.com The rate of this hydrolysis is significantly dependent on the pH of the solution, with the rate increasing as the pH becomes more alkaline. researchgate.net

The general mechanism for the base-catalyzed hydrolysis of a carbamate is illustrated below:

Nucleophilic attack by a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Departure of the leaving group (alkoxide or phenoxide).

Decarboxylation of the resulting carbamic acid to form the amine and carbon dioxide.

It has been noted that for similar carbamates, such as p-nitrophenyl acetate, the rate-limiting step in basic hydrolysis is the formation of the tetrahedral intermediate. cdnsciencepub.com

Several environmental factors can influence the rate and pathway of hydrolysis for carbamates like this compound.

pH: As a general trend for carbamates, the rate of hydrolysis increases with increasing pH. researchgate.net This is because the concentration of the nucleophilic hydroxide ion, which drives the reaction, is higher at alkaline pH. researchgate.net

Temperature: An increase in temperature generally accelerates the rate of hydrolysis, as it provides the necessary activation energy for the reaction to proceed. researchgate.net

Solvent: The nature of the solvent can impact hydrolysis rates. For instance, the presence of organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) in aqueous solutions can affect the solvation of both the carbamate and the transition state, thereby influencing the reaction rate. cdnsciencepub.com Studies on related compounds have shown that the effect of DMSO on hydrolysis rates is complex and depends on the specific ester structure. cdnsciencepub.com

The degradation of carbamates in soil, a complex environmental system, is also influenced by factors such as soil type, moisture content, and microbial activity, with hydrolysis being the initial step in metabolic degradation. who.int

Decarboxylation Reactions of the Carbamate Moiety

Decarboxylation is another significant chemical transformation of the carbamate group, involving the removal of carbon dioxide.

The decarboxylation of carbamates can be initiated under strong acidic or basic conditions. smolecule.com This process typically leads to the formation of an amine and the release of carbon dioxide. smolecule.com

Recent studies on related alkanoyloxycarbamates have detailed a base-mediated intramolecular decarboxylative amination process. acs.orgacs.org In these reactions, a base such as cesium carbonate promotes the decarboxylation, leading to the formation of an amine. acs.orgacs.org Mechanistic investigations suggest that this reaction may proceed through a rearrangement process. acs.org Control experiments have shown that the presence of a base is essential for this transformation. unl.edu

For some decarboxylation reactions, particularly those involving metal catalysts, the mechanism can involve the formation of an intermediate organometallic species. ualberta.ca However, metal-free decarboxylative reactions are also well-documented. acs.orgacs.orgresearchgate.net

The products of the decarboxylation reaction can be controlled by carefully selecting the reaction conditions.

Base and Solvent: The choice of base and solvent can significantly influence the yield of the desired amine product. For example, in the decarboxylative amination of alkanoyloxycarbamates, cesium carbonate in acetonitrile (B52724) was found to be the optimal combination. acs.org

Temperature: The reaction temperature is another critical parameter. Optimal temperatures are often determined empirically to maximize the yield of the desired product. acs.org

Substrate Structure: The structure of the starting carbamate itself plays a role in the reaction outcome. For instance, the nature of the alkyl or aryl groups attached to the carbamate can influence the reaction rate and the stability of the intermediates. acs.org

By manipulating these parameters, it is possible to achieve high yields of the desired amine products from the decarboxylation of carbamates. acs.orgacs.org

Nucleophilic Substitution Reactions Involving this compound as a Reactant or Intermediate

This compound can participate in nucleophilic substitution reactions, making it a useful intermediate in organic synthesis. smolecule.com

The presence of the electron-withdrawing nitro group on the phenyl ring activates the ring towards nucleophilic aromatic substitution, although this is less common for carbamates themselves compared to related compounds like nitrophenyl carbonates. smolecule.com More frequently, the carbamate acts as a substrate where a nucleophile attacks the carbonyl carbon.

Studies on similar carbamates, such as phenyl N-phenylcarbamates, have shown that they undergo aminolysis (a type of nucleophilic substitution) with amines like n-butylamine. datapdf.com The kinetics of these reactions often show a second-order dependence on the amine concentration, suggesting a mechanism involving amine catalysis. datapdf.com The reaction is more sensitive to substituents on the leaving group (the phenoxy part) than on the amine part of the carbamate. datapdf.com

In the context of synthesis, this compound itself is often prepared via a nucleophilic substitution reaction. A common method involves the reaction of 3-nitroaniline with ethyl chloroformate in the presence of a base. smolecule.com This reaction proceeds through the formation of a tetrahedral intermediate. smolecule.com

The reactivity of related nitrophenyl carbonates has been studied extensively. For example, p-nitrophenyl carbonates are known to react with nucleophiles like the amidine base DBU, leading to ring-opening of the DBU and formation of a new carbamate. nih.govbeilstein-journals.org This highlights the electrophilic nature of the carbonyl carbon in such activated systems.

Redox Chemistry and Transformations of the Nitro Group

The nitro group of this compound is a key functional group that governs its redox behavior. This group is known to be an electron acceptor, which can facilitate redox reactions. unimi.it The primary transformation of the nitro group involves its reduction to an amino group (-NH2). This reduction can be achieved under specific chemical conditions, such as hydrogenation. mdpi.com The transformation of the nitrophenyl group can lead to the formation of amino derivatives, which may possess different biological activities compared to the parent compound. chemrxiv.org This redox activity is a significant aspect of the compound's chemical profile, influencing its potential applications and biological interactions. acs.org For instance, nitroaromatic compounds can act as electron acceptors in metabolic pathways, which may interfere with cellular processes in microorganisms or cancer cells. unimi.it

| Functional Group | Transformation | Resulting Functional Group | Typical Conditions | Reference |

|---|---|---|---|---|

| Nitro Group (-NO2) | Reduction | Amino Group (-NH2) | Hydrogenation | mdpi.com |

Degradation Mechanisms in Diverse Environments

The degradation of this compound in environments where hydroxyl radicals (•OH) are present is anticipated to proceed through mechanisms common to aromatic compounds. Hydroxyl radicals are highly reactive species that can initiate the breakdown of organic pollutants. zu.ac.ae The reaction of •OH with aromatic compounds typically involves two primary pathways: the abstraction of a hydrogen atom from the ethyl group or the carbamate N-H group, or the addition of the radical to the aromatic ring. zu.ac.ae The addition of •OH to the nitrophenyl ring would form a hydroxyl-adduct radical. researchgate.net These intermediate radicals can undergo further reactions, potentially leading to the opening of the aromatic ring and complete mineralization. In aqueous solutions, the interaction of ionizing radiation can generate hydroxyl radicals, which readily react with a wide variety of organic molecules. researchgate.net For related nitroaromatic compounds, the reaction with hydroxyl radicals is a significant degradation pathway. caltech.edunih.gov

The enzymatic degradation of carbamates is a critical process in biological systems and environmental contexts. The primary step in the metabolic degradation of pesticide carbamates is hydrolysis of the ester linkage, a reaction often catalyzed by carboxyl ester hydrolases. nih.govplos.org For this compound, this would involve the cleavage of the carbamate bond to yield 3-nitroaniline and ethanol. Enzymes such as urethanases (also known as ethyl carbamate hydrolase) are known to degrade ethyl carbamate, although their substrate specificity for substituted analogs like the 3-nitrophenyl derivative is not extensively detailed. mdpi.comresearchgate.net

It is important to note that the metabolic degradation of ethyl carbamates can lead to the formation of reactive intermediates. nih.govplos.org Some carbamates containing aromatic moieties are suspected carcinogens because they can break down into aniline-based derivatives. nih.govplos.org Specifically, ethyl carbamates are considered multispecies carcinogens, potentially causing malignancies in various tissues due to their metabolic degradation pathways. nih.govplos.org The biodegradation of polyurethane, which contains carbamate linkages, involves enzymes like esterases and proteases. nih.govplos.org

This compound and its derivatives have been studied for their stability and degradation characteristics within self-immolative systems. These systems are designed to release a specific molecule following a triggering event. rsc.org In this context, the carbamate serves as a self-immolative linker.

Research on a closely related compound, 2-(diphenylphosphanyl)ethyl methyl(3-nitrophenyl)carbamate, demonstrated that the position of the nitro group significantly influences the stability of the system. acs.orgnih.gov The self-immolative system with the nitro group in the meta-position proved to be more stable than its para-substituted counterpart. nih.gov However, even with the meta-nitro group, a slow release of the reporter group (N-methyl-meta-nitroaniline) was observed over 72 hours, which could be a limitation for certain applications. nih.gov

The stability of these systems can be finely tuned by introducing substituents on the aromatic ring. acs.orgnih.gov For instance, the presence of methyl groups at the ortho-position relative to the carbamate was found to significantly increase the stability of the system. acs.orgnih.gov This increased stability is attributed to a steric effect; the ortho-methyl groups cause the N–C (aromatic) bond to twist. acs.orgnih.gov This twisting reduces the ability of the carbamate nitrogen's lone pair of electrons to resonate with the aromatic ring, which in turn decreases the leaving group character of the carbamate. acs.orgnih.gov In a system with a meta-nitro group and a single ortho-methyl group, no degradation was observed after 72 hours. acs.orgnih.gov Notably, 4-nitrophenyl carbamate is generally more stable than 4-nitrophenyl carbonate, which allows for the monitoring of degradation via NMR spectroscopy in research settings. chemrxiv.orgd-nb.info

| Compound Structure (Reporter Group) | Ortho-Methyl Substituents | Observed Degradation (72 h) | Reference |

|---|---|---|---|

| N-methyl-para-nitroaniline | 0 | Significant release | nih.gov |

| N-methyl-meta-nitroaniline | 0 | ~4% release | nih.gov |

| N-methyl-meta-nitroaniline | 1 | Not observed | acs.orgnih.gov |

| N-methyl-para-nitroaniline | 2 | Not observed | acs.orgnih.gov |

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a fundamental tool for identifying the functional groups present in Ethyl (3-nitrophenyl)carbamate.

FT-IR spectroscopy identifies the characteristic vibrational modes of the molecule's functional groups. For carbamates and nitro compounds, specific regions of the infrared spectrum are diagnostic. The asymmetrical stretching vibrations of the nitro group (NO₂) in substituted nitrobenzenes are typically observed in the 1560-1490 cm⁻¹ region, while the symmetric stretching vibrations appear between 1370-1310 cm⁻¹. scielo.org.za The carbonyl (C=O) stretching vibration of the carbamate (B1207046) group gives rise to a strong absorption band, and the N-H bond shows a characteristic stretching frequency. rsc.org In related nitrophenyl carbamate compounds, the C=O stretch has been noted around 1745 cm⁻¹, with N-H stretching appearing near 3255 cm⁻¹. rsc.org

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1490 |

| Nitro (NO₂) | Symmetric Stretch | 1370 - 1310 |

| Carbonyl (C=O) | Stretch | ~1745 |

Data inferred from studies on analogous nitro-substituted carbamates. scielo.org.zarsc.org

Raman spectroscopy provides complementary vibrational data to FT-IR. In studies of similar molecules, such as 4-ethyl-N-(2'-hydroxy-5'-nitrophenyl)benzamide, both FT-IR and FT-Raman spectra are used for a comprehensive vibrational analysis. researchgate.net The simultaneous activation of certain modes in both IR and Raman spectra can indicate charge transfer interactions through the molecule's π-conjugated system. researchgate.net Theoretical calculations are often employed alongside experimental spectra to assign the complete vibrational modes based on potential energy distribution (PED). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the definitive structural confirmation of this compound, providing precise information about the hydrogen and carbon atomic environments.

¹H NMR spectroscopy confirms the presence and connectivity of protons in the molecule. The spectrum typically shows characteristic signals for the aromatic protons of the nitrophenyl ring, the N-H proton of the carbamate, and the ethyl group protons. For analogous nitrophenyl carbamates, aromatic protons resonate in the δ 7.2–8.3 ppm range. vulcanchem.com The ethyl group presents as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with shifts generally appearing between δ 4.3-4.2 ppm and δ 1.3-1.2 ppm, respectively. vulcanchem.com The carbamate N-H proton is often observed as a broad singlet. smolecule.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Multiplicity | Approximate Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic (C-H) | Multiplet | 7.2 - 8.3 |

| Carbamate (N-H) | Broad Singlet | 5.0 - 6.0 |

| Ethyl (-OCH₂CH₃) | Quartet | 4.3 - 4.2 |

Data based on characteristic shifts for similar carbamate structures. vulcanchem.comsmolecule.com

¹³C NMR spectroscopy offers complementary data by detailing the carbon skeleton of the molecule. The carbamate carbonyl carbon is a key diagnostic signal, typically resonating in the δ 155-158 ppm region. smolecule.com The carbons of the nitrophenyl ring and the ethyl group also show distinct signals. In a closely related compound, tert-butyl (3-nitrophenyl)carbamate, the aromatic carbons appear at shifts including δ 149.2, 139.9, 129.9, 124.1, 117.8, and 113.4 ppm. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C=O) | 155 - 158 |

| Aromatic (C-NO₂) | ~149 |

| Aromatic (C-N) | ~140 |

| Aromatic (C-H) | 130 - 113 |

| Ethyl (-OCH₂) | ~62 |

Data inferred from studies on analogous carbamate structures. smolecule.comrsc.org

Carbamates are known to exhibit restricted rotation around the C–N bond due to its partial double-bond character. This phenomenon gives rise to distinct conformers (rotamers), which can often be observed as separate sets of signals in NMR spectra at low temperatures. reading.ac.uk

Variable Temperature (VT) NMR is a powerful technique used to study these conformational dynamics. As the temperature of the sample is increased, the rate of interconversion between the rotamers also increases. This is observed in the NMR spectrum as a broadening of the signals corresponding to the distinct conformers, which eventually coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature. reading.ac.uknih.gov

By analyzing the spectra at different temperatures, particularly the signal separation (Δν) and the coalescence temperature, it is possible to calculate the thermodynamic parameters for the rotational barrier, including the Gibbs free energy of activation (ΔG‡). nih.gov While a specific VT NMR study on this compound is not detailed in the available literature, this analytical approach is standard for characterizing the conformational behavior of carbamates. nih.govresearchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry is a cornerstone technique for the verification of the molecular weight and the investigation of the fragmentation patterns of this compound. The compound has a molecular formula of C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol . smolecule.com Soft ionization techniques, particularly Electrospray Ionization (ESI), are highly effective for the analysis of carbamates, typically generating a prominent protonated molecular ion peak [M+H]⁺. smolecule.com For this compound, this would be observed at a mass-to-charge ratio (m/z) of approximately 211.1.

Gas chromatography-mass spectrometry (GC-MS) serves as the primary method for the quantitative analysis and impurity profiling of the compound. smolecule.com This technique is crucial for detecting and quantifying trace-level impurities that may arise during synthesis, such as residual starting materials or byproducts. For instance, in the synthesis of related carbamates, impurities like residual ethyl chloroformate are often monitored using GC-MS. The analysis of "3-Nitrophenyl ethyl(methyl)carbamate," a known impurity in the synthesis of the drug Rivastigmine, further illustrates the utility of MS in pharmaceutical quality control. ontosight.aiderpharmachemica.commedchemexpress.com The mass spectrum of this related impurity shows a [M+H]⁺ peak at m/z 224. derpharmachemica.com

Table 1: Mass Spectrometry Data for this compound and a Related Impurity

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Mode | Expected [M+H]⁺ (m/z) | Source(s) |

|---|---|---|---|---|---|

| This compound | C₉H₁₀N₂O₄ | 210.19 | ESI | ~211.1 | smolecule.com |

X-ray Crystallography and Single-Crystal Structure Determination

While a dedicated single-crystal X-ray structure for this compound is not described in the reviewed literature, extensive crystallographic data from closely related analogues provide a strong basis for understanding its solid-state structure. The analysis of carbamate derivatives containing nitrophenyl groups consistently reveals the importance of hydrogen bonding and π–π stacking interactions in stabilizing the crystal lattice. researchgate.net For example, the crystal structure of phenyl N-(3-nitrophenyl)carbamate is stabilized by intermolecular N–H···O hydrogen bonds.

A detailed structural analysis has been performed on ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate, a compound that incorporates the key ethyl carbamate and 3-nitrophenyl moieties. researchgate.netnih.gov The study of this molecule, a structural analog of the alkaloid Thiosporine B, reveals a near-planar, V-shaped conformation. researchgate.netnih.gov This planarity is reinforced by intramolecular N—H⋯N and C—H⋯O hydrogen bonds. nih.gov In its crystal structure, molecules are linked into chains by C—H⋯O hydrogen bonds, and these chains are further cross-linked into sheets by π–π stacking interactions. researchgate.netnih.gov It is highly probable that this compound would exhibit similar intermolecular forces, particularly N-H···O hydrogen bonds involving the carbamate N-H and the carbonyl oxygen or nitro group oxygen atoms, which would significantly influence its crystal packing.

Table 2: Crystallographic Data for the Related Compound Ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate

| Parameter | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₈H₁₅N₃O₄S | researchgate.netnih.gov |

| Molecular Weight | 369.39 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 12.0304 (7) | researchgate.net |

| b (Å) | 10.3756 (5) | researchgate.net |

| c (Å) | 13.9110 (7) | researchgate.net |

| β (°) | 98.245 (5) | researchgate.net |

| Volume (ų) | 1718.5 (2) | researchgate.net |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl chloroformate |

| 3-Nitrophenyl ethyl(methyl)carbamate |

| Rivastigmine |

| Ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate |

| Thiosporine B |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations serve as a cornerstone for understanding the quantum mechanical properties of molecules. These calculations can predict a variety of characteristics, from molecular shape to electronic behavior.

Molecular Geometry Optimization and Conformational Analysis

This analysis would involve calculating the most stable three-dimensional arrangement of atoms in Ethyl (3-nitrophenyl)carbamate, identifying bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. A conformational analysis would explore different spatial orientations (conformers) of the molecule, particularly rotation around single bonds, to identify the most energetically favorable shapes.

Electronic Structure and Properties (e.g., HOMO-LUMO Energy Gaps)

An investigation into the electronic structure would map the distribution of electrons within the molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity.

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

This theoretical analysis predicts the frequencies at which the molecule's bonds will vibrate, corresponding to peaks in an infrared (IR) and Raman spectrum. A Potential Energy Distribution (PED) analysis would further assign these calculated vibrational frequencies to specific motions of the atoms, such as stretching, bending, or twisting of particular functional groups.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Analysis

An MEP map illustrates the electrostatic potential on the electron density surface of the molecule. It uses a color-coded scale to identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), thereby providing a visual guide to the molecule's reactive sites.

Quantum Chemical Calculations

Building on DFT and other methods, quantum chemical calculations provide a deeper quantitative prediction of chemical behavior.

Prediction of Chemical Reactivity and Selectivity

Unfortunately, without published studies containing specific data points, bond parameters, energy values, or calculated spectra for this compound, it is not possible to populate data tables or provide the detailed research findings required for a comprehensive article on this specific topic. The scientific community has yet to publish an in-depth computational analysis focused solely on this compound.

Molecular Modeling and Simulation Approaches

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand ligand-receptor interactions at a molecular level. While specific docking studies on this compound are not extensively documented in the available literature, research on structurally related compounds provides valuable insights into its potential binding modes with biological targets.

A notable study focused on a series of tacrine-carbamate derivatives, including a compound containing the (3-nitrophenyl)carbamate moiety, specifically ((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl) carbamate (B1207046). nih.govresearchgate.net This compound was investigated as a potent inhibitor of cholinesterase enzymes, which are key targets in the management of Alzheimer's disease. nih.gov Covalent docking approaches were utilized to elucidate the binding interactions of these inhibitors within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.net

The docking simulations revealed that the carbamate portion of the molecule acts as a pseudo-irreversible inhibitor by carbamoylating a serine residue within the active site of the cholinesterase enzymes. nih.gov The (3-nitrophenyl) group likely contributes to the binding affinity and specificity through various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and pi-pi stacking interactions with amino acid residues in the binding pocket. These computational findings are instrumental in the rational design of more potent and selective cholinesterase inhibitors.

| Parameter | Description | Relevance to this compound |

| Target Receptors | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | These enzymes are relevant targets for carbamate compounds in the context of neurodegenerative diseases. |

| Docking Type | Covalent Docking | The carbamate moiety can form a covalent bond with serine residues in the active site of target enzymes. |

| Key Interactions | Carbamoylation of Serine, Hydrogen Bonds, van der Waals forces, Pi-pi stacking | The nitrophenyl group can participate in various non-covalent interactions, influencing binding affinity and selectivity. |

| Significance | Understanding binding modes for the design of potent enzyme inhibitors. | Provides a framework for predicting the potential interactions of this compound with similar biological targets. |

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This technique provides detailed information on the dynamic behavior of ligand-receptor complexes, including conformational changes and the stability of interactions.

In the context of the aforementioned tacrine-carbamate derivatives, MD simulations were performed to complement the molecular docking studies. nih.gov These simulations aimed to understand the dynamic stability of the ligand-protein complexes and to further characterize the nature of the interactions between the inhibitors and the cholinesterase enzymes over a period of time. nih.govresearchgate.net The simulations can reveal how the ligand adapts its conformation within the binding site and how the protein structure responds to the presence of the ligand.

MD simulations can provide critical data on:

Conformational Stability : Assessing the stability of the ligand's binding pose as predicted by docking.

Interaction Energetics : Calculating the binding free energy to quantify the affinity of the ligand for the receptor.

Solvent Effects : Understanding the role of water molecules in mediating ligand-receptor interactions.

By simulating the dynamic behavior of the system, MD studies offer a more realistic representation of the biological environment and can validate the binding hypotheses generated from molecular docking.

| Simulation Parameter | Information Gained | Application to this compound Derivatives |

| Root Mean Square Deviation (RMSD) | Stability of the protein-ligand complex over time. | Confirmed the stable binding of the carbamate inhibitor within the cholinesterase active site. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of individual amino acid residues. | Identified key residues involved in the interaction with the ligand. |

| Hydrogen Bond Analysis | Persistence of hydrogen bonds throughout the simulation. | Elucidated the specific and stable hydrogen bonding network between the inhibitor and the enzyme. |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that are critical for biological response.

A QSAR model is developed by correlating variations in the biological activity of a set of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical.

While specific 3D-QSAR studies on this compound were not found in the reviewed literature, the principles of QSAR have been successfully applied to other classes of nitroaromatic compounds and carbamates to model their toxicity and biological activities. sciengine.comepa.gov For a series of compounds including this compound, a QSAR study could involve:

Data Set Compilation : Assembling a collection of structurally related carbamate derivatives with experimentally determined biological data (e.g., enzyme inhibition, cytotoxicity).

Descriptor Calculation : Computing a wide range of molecular descriptors for each compound in the series.

Model Development : Using statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, to build a predictive model.

Model Validation : Rigorously testing the model's predictive power using internal and external validation techniques.

A validated QSAR model could predict the biological properties of new (3-nitrophenyl)carbamate derivatives, thereby guiding the synthesis of more effective and safer chemical entities.

Biological Activities and Medicinal Chemistry Research

Exploration of Biological Activities of Ethyl (3-nitrophenyl)carbamate and its Analogs

The carbamate (B1207046) functional group and the substituted phenyl ring are key structural features that contribute to the diverse biological profiles of these compounds.

Research into the antimicrobial potential of nitrophenyl carbamates has indicated that structural characteristics, such as the position of the nitro group, are crucial for their activity. A study on various alkyl-N-(nitrophenyl)carbamates demonstrated that analogs with a nitro group in the ortho position to the carbamate exhibit the most pronounced antimicrobial effects against standard strains of Staphylococcus aureus and Escherichia coli researchgate.net. While this study highlights the general antimicrobial interest in this class of compounds, another structurally related carbamate, Sucrose octa(N-ethyl)carbamate, has shown potent, broad-spectrum activity. It exhibited strong inhibition against all tested bacteria and fungi nih.gov.

Table 1: Minimum Inhibitory Concentration (MIC) of Sucrose octa(N-ethyl)carbamate Against Various Microbes

| Microorganism | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 0.18 |

| Bacillus cereus | Gram-positive Bacteria | 0.094 |

| Micrococcus flavus | Gram-positive Bacteria | 0.28 |

| Listeria monocytogenes | Gram-positive Bacteria | 0.18 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 0.094 |

| Salmonella typhimurium | Gram-negative Bacteria | 0.094 |

| Escherichia coli | Gram-negative Bacteria | 0.18 |

| Enterobacter cloacae | Gram-negative Bacteria | 0.18 |

| Trichoderma viride | Fungi | 0.09 |

| Aspergillus versicolor | Fungi | 0.18 |

| Aspergillus ochraceus | Fungi | 0.375 |

| Penicillium ochrochloron | Fungi | 0.375 |

Data sourced from a study on the antimicrobial activity of Sucrose octa(N-ethyl)carbamate nih.gov.

Aryl carbamates are a class of compounds recognized for their potential antioxidant properties researchgate.net. The chemical structure of these molecules allows them to act as radical scavengers, which is a key mechanism for antioxidant activity. This capability is of significant interest in the study of diseases associated with oxidative stress researchgate.netmdpi.com. While the broader class of aryl carbamates is noted for these properties, specific and detailed antioxidant studies focusing exclusively on this compound are an area for further investigation.

The potential neuroprotective effects of carbamates are often linked to their ability to inhibit cholinesterase enzymes, a key strategy in managing neurodegenerative conditions like Alzheimer's disease nih.gov. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help compensate for the loss of cholinergic neurons in the brain nih.gov. While this mechanism is well-established for many carbamates, direct research into the specific neuroprotective effects of this compound, independent of cholinesterase inhibition, has not been extensively detailed in the available literature.

Apoptosis, or programmed cell death, is regulated by a balance between pro-apoptotic and anti-apoptotic proteins, such as those from the Bcl-2 family nih.gov. The inhibition of anti-apoptotic proteins can trigger cell death, a mechanism often explored in cancer therapy nih.gov. Currently, there is a lack of specific research findings detailing the direct effects of this compound on the expression or upregulation of anti-apoptotic proteins.

Enzyme Inhibition Studies

The primary area of medicinal chemistry research for this compound and its analogs has been in the field of enzyme inhibition.

Carbamates are well-established as inhibitors of cholinesterase enzymes, which include acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) mdpi.comresearchgate.net. These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine. Carbamate inhibitors act as pseudo-irreversible or slow-reversible inhibitors by binding to the enzyme's active site, leading to a carbamoylated enzyme that is temporarily inactive nih.govresearchgate.net. This mechanism is the basis for the use of drugs like rivastigmine in the treatment of Alzheimer's disease nih.govmdpi.com.

A study focusing on new tacrine-carbamate hybrids identified a derivative of this compound as a highly potent cholinesterase inhibitor. Specifically, the compound ((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl) carbamate demonstrated inhibition of both AChE and BuChE at the nanomolar level. The study also noted that the synthesized analogs generally showed a preference for inhibiting BuChE over AChE nih.gov.

Table 2: Cholinesterase Inhibitory Activity of a Key this compound Analog

| Compound | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| ((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl) carbamate | Acetylcholinesterase (AChE) | 22.15 |

| ((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl) carbamate | Butyrylcholinesterase (BuChE) | 16.96 |

IC₅₀ represents the concentration required for 50% inhibition of the enzyme nih.gov.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sucrose octa(N-ethyl)carbamate |

| ((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl) carbamate |

Inhibition of Other Enzyme Classes (e.g., Urease, β-Glucuronidase, Phosphodiesterase)

The structural motifs present in this compound, namely the carbamate group and the nitrophenyl ring, are found in various enzyme inhibitors. While specific inhibitory data for this exact compound against urease, β-glucuronidase, and phosphodiesterase is not extensively detailed in the available literature, the activities of structurally related compounds provide significant insights.

Urease Inhibition: Urease, a nickel-containing enzyme that hydrolyzes urea to ammonia and carbamate, is a target for inhibitors in agriculture and medicine to treat infections by ureolytic bacteria. sdu.dkmdpi.com The search for potent and safe urease inhibitors is an active area of research. researchgate.net Structure-activity relationship (SAR) studies on various classes of urease inhibitors have shown that the presence and position of certain functional groups on an aromatic ring are critical for activity. For instance, in a series of 1,2,4-triazole derivatives, a nitro group in the meta-position of an aryl ring was found to enhance the inhibitory potency compared to an unsubstituted phenyl ring. nih.gov This suggests that the 3-nitrophenyl moiety of this compound could be a favorable feature for interaction with the urease active site. Known inhibitors often interact with the two nickel ions in the enzyme's active site. sdu.dkresearchgate.net

β-Glucuronidase Inhibition: β-Glucuronidase is a hydrolase that cleaves β-D-glucuronic acid residues from the non-reducing end of glucuronides. nih.gov This enzyme is of significant interest in medicinal chemistry, particularly in cancer therapy, because its activity in the gut can reactivate the toxic metabolites of drugs like irinotecan, leading to severe gastrointestinal side effects. nih.gov Targeted inhibition of gut bacterial β-glucuronidase can therefore enhance the efficacy and safety of such chemotherapies. nih.gov While direct inhibition by this compound is not documented, compounds containing a p-nitrophenyl group, such as p-Nitrophenyl-β-D-glucuronide, are widely used as chromogenic substrates to measure the enzyme's activity, with a Michaelis constant (Km) of approximately 0.22 mM. sigmaaldrich.comeurekaselect.com The interaction of the nitrophenyl group with the enzyme's active site in these substrates indicates the potential for nitrophenyl-containing compounds to be designed as inhibitors.

Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are a family of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), playing crucial roles in signal transduction. PDE inhibitors are used to treat a wide range of conditions, including inflammation, asthma, and cardiovascular diseases. lbl.gov The 3-nitrophenyl group has been identified as a key component in potent PDE inhibitors. Through a process of cocrystallography and scaffold-based drug design, a compound identified as 3,5-dimethyl-1-(3-nitro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester was developed as a potent PDE4D inhibitor with an IC50 value of 0.021 μM. lbl.gov This represents a 4,000-fold increase in potency achieved through rational chemical optimization of an initial low-affinity fragment, highlighting the importance of the 3-nitrophenyl scaffold in achieving high affinity and selectivity. lbl.gov Other nitrophenyl derivatives have also been explored as PDE inhibitors for various therapeutic applications. google.comgoogle.com

| Enzyme Class | Relevance of this compound Moiety | Example of Related Compound Activity |

| Urease | The 3-nitro substituent on the phenyl ring may enhance inhibitory activity. | A 1,2,4-triazole with a meta-nitroaryl group showed enhanced urease inhibition. nih.gov |

| β-Glucuronidase | The nitrophenyl group is a recognized motif for interaction with the active site. | p-Nitrophenyl-β-D-glucuronide is a standard substrate for measuring enzyme activity. sigmaaldrich.com |

| Phosphodiesterase (PDE) | The 3-nitrophenyl group is a key feature in rationally designed, potent inhibitors. | A 3-nitrophenyl pyrazole derivative inhibits PDE4D with an IC50 of 0.021 μM. lbl.gov |

Enzyme Kinetics and Elucidation of Binding Modes

The study of enzyme kinetics is fundamental to understanding the mechanism of action of both enzymes and their inhibitors. Compounds containing a nitrophenyl group are particularly valuable tools in this field.

Enzyme Kinetics: The hydrolysis of nitrophenyl esters, such as p-nitrophenyl acetate, by enzymes like chymotrypsin (a serine protease) is a classic model for studying enzyme kinetics. cam.ac.uk The reaction proceeds via the release of p-nitrophenolate, a brightly colored product that strongly absorbs light at 400 nm. cam.ac.uk This chromophoric property allows researchers to monitor the reaction rate in real-time using spectrophotometry, including pre-steady-state kinetics with techniques like stopped-flow spectroscopy. cam.ac.uk This allows for the determination of key kinetic parameters. The general mechanism involves the nucleophilic attack by an active site residue (e.g., serine) on the ester's carbonyl carbon, forming an intermediate and releasing the nitrophenolate. The enzyme is then regenerated in a subsequent, often rate-limiting, deacylation step. cam.ac.uksemanticscholar.org

Elucidation of Binding Modes: Understanding how an inhibitor binds to its target enzyme is crucial for rational drug design. Techniques like X-ray cocrystallography and molecular modeling are used to elucidate these binding modes. For example, the structural analysis of a potent pyrazole-based PDE4 inhibitor containing a 3-nitrophenyl group bound to PDE4B and PDE4D revealed the specific interactions responsible for its high affinity. lbl.gov Such studies show how the inhibitor orients itself within the active site and which amino acid residues it interacts with. lbl.gov Similarly, molecular modeling studies involving docking and molecular dynamics simulations have been used to determine the binding modes of novel sulfonamide-based carbamate inhibitors in the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com These computational methods provide detailed insights into the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-inhibitor complex.

Applications in Drug Design and Prodrug Development

Rational Design for Enhanced Bioactivity and Selectivity

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target. mdpi.com The structural components of this compound are relevant to this approach. The carbamate moiety offers opportunities for modulating biological and pharmacokinetic properties through substitution on its oxygen and nitrogen termini. acs.org

A powerful example of rational design involving a key structural feature of this compound is the development of selective PDE4 inhibitors. Researchers started with a low-affinity pyrazole fragment and, through iterative cycles of chemical synthesis and structural analysis of the enzyme-inhibitor complexes, optimized the scaffold. The introduction of a 3-nitrophenyl group was a critical step that led to a 4,000-fold increase in potency, yielding a highly potent and selective inhibitor. lbl.gov This demonstrates how a specific moiety, in this case, the 3-nitrophenyl group, can be rationally incorporated to achieve desired bioactivity. This strategy of using structural information to guide the synthesis of more potent and selective compounds is a cornerstone of modern medicinal chemistry. nih.gov

The Carbamate Moiety as a Pharmacophore and Prodrug Component

The carbamate group is a versatile functional group that plays a significant role in medicinal chemistry, acting as both a pharmacophore and a component of prodrugs. acs.orgnih.gov

As a Pharmacophore: A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The carbamate functionality is structurally related to both amides and esters and is valued for its good chemical and proteolytic stability. acs.org It can participate in hydrogen bonding via its carbonyl group and NH group, which can be crucial for binding to a target protein. acs.org Its ability to increase permeability across cell membranes has also been exploited in drug design. researchgate.net Numerous approved drugs contain a carbamate group as a key structural motif responsible for their therapeutic effect. nih.gov

As a Prodrug Component: A prodrug is an inactive compound that is converted into an active drug in the body, often through enzymatic action. nih.gov The carbamate linkage is frequently used to create prodrugs of molecules containing amine, hydroxyl, or carboxyl functional groups. nih.govacs.org This strategy can overcome limitations of the parent drug, such as poor solubility, rapid first-pass metabolism, or low bioavailability. ebrary.netnih.gov Carbamate prodrugs are typically designed to be stable until they reach their target, where they are cleaved by enzymes, most commonly esterases, to release the active drug. ebrary.net This bioconversion regenerates the parent alcohol or phenol along with carbamic acid, which spontaneously decomposes into an amine and carbon dioxide. nih.gov

| Role of Carbamate Moiety | Description | Advantages |

| Pharmacophore | Acts as a stable structural unit that directly interacts with the biological target. | Good chemical and proteolytic stability; participates in hydrogen bonding; can improve cell permeability. acs.orgresearchgate.net |

| Prodrug Component | Temporarily masks a functional group on a parent drug. | Improves solubility, absorption, and stability; can delay first-pass metabolism; allows for targeted drug release. nih.govebrary.netnih.gov |

Mechanism-Based Approaches for Targeted Agents

Mechanism-based drug design involves creating molecules that interact with their target based on its specific catalytic mechanism. The carbamate functional group is well-suited for such approaches.

One prominent example is in the design of mechanism-based inhibitors for serine hydrolases, such as cholinesterases. Carbamate inhibitors like rivastigmine function by mimicking the natural substrate. The carbamate is attacked by the active site serine residue, leading to the transfer of the carbamoyl group to the enzyme. mdpi.com This "carbamylation" process inactivates the enzyme. The enzyme is regenerated much more slowly from the carbamylated state than from the acetylated state formed by the natural substrate, acetylcholine, resulting in prolonged inhibition. mdpi.com

In the context of prodrugs, the mechanism of enzymatic cleavage provides a basis for targeted drug delivery. Carbamate prodrugs are often designed to be substrates for esterases, which are abundant in the body. ebrary.net The rate of hydrolysis can be tuned by modifying the structure of the carbamate, allowing for controlled release of the active drug. acs.org This mechanism-based activation is a key strategy for improving the therapeutic index of many drugs.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into clinical candidates by identifying which parts of a molecule are responsible for its biological effects. For a molecule like this compound, SAR studies would involve systematically modifying its three main components: the ethyl group, the carbamate linker, and the 3-nitrophenyl ring.

Literature on related classes of compounds provides a clear indication of likely SAR trends:

The Phenyl Ring: The nature and position of substituents on the phenyl ring are often critical for activity. In studies of N-phenyl urea/thiourea compounds as urease inhibitors, substituents like halogens and methoxy groups on the phenyl ring significantly influenced inhibitory potency. nih.gov For barbituric acid-based urease inhibitors, substituents capable of interacting with the nickel center in the active site, such as hydroxyl groups, increased activity, whereas bulky groups decreased it due to steric hindrance. nih.gov This implies that for this compound, the position of the nitro group is crucial, and adding other substituents or moving the nitro group to the ortho or para position would likely have a profound impact on its biological activity.

The Alkyl Group: The nature of the alkyl group attached to the carbamate oxygen can also modulate activity. In a study of synthetic cathinone analogs, the length of an aliphatic side-chain had a significant effect on the potency of dopamine uptake inhibition, showing an inverted U-shaped curve where potency first increased and then decreased with chain length. ub.edu This suggests that modifying the ethyl group of this compound to other alkyl chains (e.g., methyl, propyl, isopropyl) would be a key step in an SAR study to find the optimal size and shape for a given target.

These examples underscore the importance of systematic structural modification to understand how a compound interacts with its biological target and to optimize its potency and selectivity.

Impact of Nitro Group Position (Meta vs. Para) on Activity

The position of the nitro group (NO₂) on the phenyl ring of a carbamate molecule significantly influences its electronic properties, reactivity, and ultimately, its biological activity. The distinction between the meta (3-position) and para (4-position) isomers, such as this compound and Ethyl (4-nitrophenyl)carbamate, is a key area of investigation in medicinal chemistry. smolecule.com

The arrangement of the nitro group at the meta position, as in this compound, directly affects the molecule's chemical reactivity and biological interactions. smolecule.com While both isomers share the same molecular formula, the differing placement of the electron-withdrawing nitro group alters the electron density distribution across the aromatic ring and the carbamate linkage. This can lead to different binding affinities with biological targets and varying metabolic stabilities.

In the related class of 4-nitrobenzyl carbamates, which are used as triggers for bioreductive prodrugs, the para-position of the nitro group is crucial for their mechanism of action. researchgate.netrsc.org These compounds are reduced by enzymes like E. coli B nitroreductase to the corresponding hydroxylamines, which then fragment to release a cytotoxic agent. researchgate.netrsc.org Studies on these para-isomers have shown that the rate of this therapeutic fragmentation is sensitive to other substituents on the benzyl ring. Electron-donating groups, for instance, can accelerate the fragmentation process. rsc.org This highlights the electronic interplay between the nitro group and the rest of the molecule, a principle that also applies to nitrophenyl carbamates. The specific positioning of the nitro group—whether meta or para—governs these electronic effects and, consequently, the compound's biological potential. smolecule.com

Table 1: Comparison of Nitro-substituted Phenylcarbamate Isomers

| Compound Name | Nitro Group Position | Key Characteristic Mentioned in Research |

| This compound | Meta | The specific meta arrangement influences its chemical reactivity and biological activity. smolecule.com |

| Ethyl (4-nitrophenyl)carbamate | Para | The para-isomer exhibits differing reactivity compared to the meta-isomer. smolecule.com |

Influence of Substitutions on the Carbamate Moiety

The carbamate group (-NHCOO-) is a versatile functional group in drug design, and modifications to its structure provide a powerful tool for modulating a compound's biological and pharmacokinetic properties. acs.orgnih.gov Alterations to the ester group (the O-terminus) and the nitrogen substituent (the N-terminus) of the carbamate can lead to significant changes in activity. nih.gov

In a study on a series of anticancer agents, the ethyl carbamate moiety was systematically modified to probe its importance for the observed cytotoxic activity. The research provided clear structure-activity relationships, as detailed below. nih.gov

Alkyl Group Size: When the ethyl group on the carbamate was replaced by a smaller methyl group, no significant change in biological activity was observed. However, replacing the ethyl group with bulkier aliphatic groups resulted in a reduction in activity. This suggests that the size of the alkyl group is a critical factor, with a limited steric tolerance at the enzyme or receptor binding site. nih.gov

Ester vs. Amide Moiety: The replacement of the ethoxy (-OCH₂CH₃) group with a methylamino (-NHCH₃) group, which transforms the carbamate into a urea derivative, also led to decreased activity. This indicates that the ester oxygen of the carbamate is likely essential for the compound's biological function, possibly by participating in key hydrogen bonding interactions with its target. nih.gov

These findings underscore that even subtle changes to the carbamate portion of a molecule can have a profound impact on its biological profile. The ethyl group in this compound appears to be within an optimal size range for activity in related systems, and the integrity of the carbamate ester linkage is crucial. nih.gov

Table 2: Effect of Carbamate Moiety Substitutions on Biological Activity in an Anticancer Agent Series nih.gov

| Original Moiety (as in Ethyl Carbamate) | Substitution | Resulting Moiety | Impact on Activity |

| Ethyl (-CH₂CH₃) | Methyl (-CH₃) | Methyl Carbamate | No significant change |

| Ethyl (-CH₂CH₃) | Bulky Aliphatic Groups | Bulky Alkyl Carbamates | Reduced activity |

| Ethoxy (-OCH₂CH₃) | Methylamino (-NHCH₃) | N-Methylurea | Reduced activity |

Potential Research Applications Beyond Medicinal Chemistry

Role as Chemical Intermediates in Advanced Organic Synthesis

Ethyl (3-nitrophenyl)carbamate serves as a valuable chemical intermediate in the synthesis of more complex organic molecules. smolecule.com The carbamate (B1207046) group is a key functional motif that can act as a protecting group for amines or as a director for subsequent chemical transformations. acs.org The presence of both the carbamate and the nitro group offers multiple reaction sites for building intricate molecular architectures.

The compound's structure allows it to participate in a variety of organic reactions:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, making it a useful building block. smolecule.com

Modification of the Nitro Group: The nitro group can be reduced to form an amino group, yielding compounds like Ethyl (3-aminophenyl)carbamate. This transformation opens pathways to a different class of derivatives, expanding its synthetic utility.

Protecting Group Chemistry: Carbamates are widely used as protecting groups for amines in peptide synthesis and other complex syntheses due to their stability and selective removal conditions. acs.org

Synthesis of Heterocycles: The bifunctional nature of the molecule after reduction of the nitro group makes it a potential precursor for the synthesis of various heterocyclic compounds, which are core structures in many functional materials and specialty chemicals.

The general synthetic utility of carbamates is well-established, often being formed through reactions involving isocyanates, chloroformates, or via rearrangement reactions like the Hofmann and Curtius rearrangements. acs.orgorganic-chemistry.org The reactivity of this compound as an intermediate is central to its potential in creating novel compounds for various applications. smolecule.com

Exploration in Material Science Research

The distinct electronic and structural features of this compound make it a candidate for investigation in material science. smolecule.com Carbamate linkages are fundamental to polyurethane chemistry, while nitroaromatic compounds are known for their unique electronic and optical properties. wikipedia.orgnih.gov

The nitro group (–NO2) is strongly electron-withdrawing due to both inductive and resonance effects. nih.govmdpi.comnih.gov This property significantly reduces the electron density of the aromatic ring to which it is attached. nih.govnih.gov This strong electronic perturbation is a key factor that can influence the bulk electrical properties of materials incorporating this molecule.

Research on other nitroaromatic compounds has shown that the presence of nitro groups can induce n-type (electron-transporting) semiconducting behavior. rsc.org While the electrical properties of this compound have not been specifically detailed, the electron-withdrawing nature of the nitro group suggests it could be explored for applications in organic electronics. smolecule.comrsc.org The incorporation of such molecules into a polymer matrix or as a component in a composite material could modulate charge transport properties. For instance, nitro groups have been incorporated into organic compounds to elevate the discharge voltage in battery electrode materials. researchgate.net

This compound can be considered a building block for creating new functional materials. smolecule.comchemscene.com The carbamate group can be used to link molecules together to form polymers. For example, the carbamate linkage is the defining bond in polyurethanes, a versatile class of polymers. wikipedia.org

Furthermore, nitrophenyl groups are utilized in the development of materials with specific optical properties. Polymers containing nitrophenyl moieties have been investigated for applications such as photoinduced birefringence and photorefractive effects, which are relevant for optical data storage and processing. acs.org The combination of a polymerizable handle (the carbamate group) and an optically active group (the nitrophenyl moiety) in one molecule presents a pathway to novel photosensitive and functional polymers. For example, methacrylate (B99206) monomers containing p-nitrophenyl carbonate groups are used to synthesize functional polymers where drugs or other molecules can be attached. tcichemicals.com

Applications in Analytical Chemistry

In the field of analytical chemistry, precision and accuracy rely on the availability of well-characterized standards and robust detection methods. This compound and related structures have potential roles in both of these areas.

Certified Reference Materials (CRMs) are crucial for method validation, calibration, and ensuring the quality and comparability of analytical results. cpachem.com Carbamate derivatives are often found as impurities in the synthesis of pharmaceuticals and other chemicals. For instance, 3-Nitrophenyl ethyl(methyl)carbamate, a compound structurally very similar to this compound, is listed as an impurity reference material for the drug Rivastigmine. lgcstandards.comcwsabroad.comnih.gov

This indicates a significant potential for this compound to be developed as an analytical standard. It could be used for:

Quality Control: In industrial synthesis where it might be an intermediate or by-product, it can be used as a standard to quantify its presence in final products. google.com

Method Validation: As a certified standard for validating new analytical methods designed to detect carbamate impurities.

Environmental Monitoring: If it or its degradation products are identified as potential environmental contaminants, it would serve as a crucial reference material for monitoring studies.

Table 1: Compound Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 6275-72-5 | nih.govappchemical.com |

| Molecular Formula | C9H10N2O4 | nih.govappchemical.com |

| Molecular Weight | 210.19 g/mol | nih.gov |

| IUPAC Name | ethyl N-(3-nitrophenyl)carbamate | nih.gov |

Accurate detection and quantification of chemical compounds in complex samples like environmental matrices or industrial process streams require sensitive and selective analytical methods. Due to their thermal instability, carbamates are typically analyzed using High-Performance Liquid Chromatography (HPLC) rather than Gas Chromatography (GC). sepscience.com

Several established methods for carbamate analysis could be adapted for this compound:

HPLC with UV Detection: HPLC coupled with an ultraviolet (UV) detector is a common technique. The presence of the nitrophenyl group in the molecule would provide a strong chromophore, making it readily detectable by UV spectroscopy. sepscience.com

HPLC with Post-Column Derivatization and Fluorescence Detection: A highly sensitive method, such as U.S. EPA Method 531.1, involves separating carbamates by HPLC, followed by post-column hydrolysis to form an amine. s4science.at This amine then reacts with o-phthalaldehyde (B127526) (OPA) to create a highly fluorescent derivative, allowing for very low detection limits. s4science.atusgs.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and highly selective technique for quantifying trace levels of compounds in complex matrices. researchgate.nethpst.cz Methods using LC-MS/MS with Multiple Reaction Monitoring (MRM) mode can provide excellent sensitivity and confirmation of the analyte's identity. nih.govshimadzu.com For this compound, specific precursor-to-product ion transitions could be identified to develop a robust and reliable quantification method, minimizing interference from the sample matrix. hpst.cznih.gov

Table 2: Potential Analytical Methods for this compound

| Technique | Detector | Key Features | Source |

|---|---|---|---|

| HPLC | UV | Good for quantification due to the strong chromophore (nitrophenyl group). | sepscience.com |

| HPLC | Fluorescence (with post-column derivatization) | Highly sensitive; suitable for trace-level detection in water samples. | s4science.atusgs.gov |

| LC-MS/MS | Tandem Mass Spectrometer (e.g., QTRAP) | Highly selective and sensitive; provides structural confirmation. Ideal for complex matrices. | researchgate.nethpst.cznih.gov |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Ethyl (3-nitrophenyl)carbamate?

this compound can be synthesized via carbamate esterification. A typical approach involves reacting 3-nitrophenyl isocyanate with ethanol in the presence of a base catalyst (e.g., triethylamine) under anhydrous conditions. Reaction parameters such as temperature (40–60°C), solvent choice (e.g., dichloromethane), and molar ratios (1:1.2 isocyanate:ethanol) are critical for maximizing yield. Post-synthesis purification often employs column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity . For structural analogs (e.g., ethyl N-[4-fluoranyl-3-(trifluoromethyl)phenyl]carbamate), nitro group positioning and steric effects of substituents influence reaction efficiency, necessitating tailored optimization .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for trace analysis. Key steps include:

- Sample preparation : Solid-phase extraction (SPE) using C18 cartridges to remove matrix interferents (e.g., phenolic compounds).

- Internal standards : Propyl carbamate or deuterated analogs to correct for recovery variability.

- Chromatographic conditions : DB-5MS capillary column (30 m × 0.25 mm), splitless injection, and temperature gradient (50°C to 280°C at 10°C/min).

Validation parameters (e.g., intra-day RSD <7%, inter-day RSD <9%) ensure precision, with detection limits as low as 10 µg/L in alcoholic beverages . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an alternative for polar derivatives .

Advanced Research Questions

Q. How does the 3-nitrophenyl substituent influence the metabolic fate and carcinogenic potential of this compound compared to ethyl carbamate?

The 3-nitrophenyl group alters metabolic pathways by introducing steric hindrance and electronic effects. Unlike ethyl carbamate, which is metabolized by CYP2E1 to vinyl carbamate (a genotoxic intermediate), the nitro group may redirect oxidation toward nitro-reduction pathways, forming hydroxylamine derivatives. Comparative studies in rodent microsomes show that nitro-substituted carbamates exhibit slower CYP2E1-mediated oxidation rates but higher affinity for nitroreductases. This shift could reduce vinyl carbamate formation but increase reactive nitrogen species, necessitating in vivo toxicokinetic studies to assess net carcinogenic risk .

Q. How can conflicting in vitro genotoxicity data for carbamate derivatives be reconciled?

Discrepancies in clastogenicity assays (e.g., sister chromatid exchange vs. micronucleus tests) arise from:

- Metabolic activation : Exogenous S9 mix enhances pro-mutagen conversion in some cell lines (e.g., human fibroblasts) but not others (e.g., lymphocytes).

- Cell-type specificity : Differences in DNA repair efficiency (e.g., nucleotide excision repair in fibroblasts vs. base excision in lymphocytes).

- Dose thresholds : High doses (>1 mM) may overwhelm detoxification mechanisms, leading to artifactual positives.

To resolve contradictions, researchers should standardize metabolic activation protocols and use orthogonal assays (e.g., Comet assay + γH2AX foci detection) .

Q. What experimental designs are effective for studying enzymatic degradation of this compound?

- Enzyme selection : Hydrolases (e.g., ethyl carbamate hydrolase from Acinetobacter calcoaceticus) or nitroreductases (e.g., E. coli NfsA) are prioritized based on target functional groups.

- Assay conditions : pH 7.4 buffer, 37°C, with NADPH cofactor for reductase activity.

- Analytical endpoints : Monitor nitro group reduction (UV-Vis at 420 nm) or carbamate cleavage (GC-MS detection of ethanol release).

Kinetic parameters (Km, Vmax) and inhibition studies (e.g., using CYP2E1 inhibitors like disulfiram) clarify mechanistic pathways .

Q. How do solvent polarity and substituent effects modulate the reactivity of this compound in nucleophilic reactions?

The electron-withdrawing nitro group enhances electrophilicity at the carbamate carbonyl, accelerating nucleophilic attack (e.g., by amines or thiols). Solvent polarity impacts transition-state stabilization:

- Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing charged intermediates.

- Protic solvents (e.g., ethanol) slow reactions due to hydrogen bonding with nucleophiles.

Structure-activity relationships (SAR) for analogs (e.g., ethyl [4-chlorophenyl]carbamate) show halogen substituents further enhance reactivity, guiding catalyst selection (e.g., DMAP for acylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products